Nerith Rocio Elejalde,
Estefanía Butassi,
Susana Zacchino,
Mario A Macías,
Jaime Portilla
PMID: 32830699
DOI:
10.1107/S2052520619013271
Abstract
A convenient one-pot synthesis of 4-aryl-2-methyl-N-phenacylimidazoles (4) through a microwave-assisted pseudo-tricomponent reaction of α-bromoacetophenones (1) with acetamidine hydrochloride (2) is reported. Ketones (4) were successfully used as substrates for the preparation of the respective N-(2-hydroxyethyl)imidazoles (5) with yields up to 87%. The synthesized compounds were characterized by NMR and high-resolution mass spectrometry analyses, and several structures were confirmed and studied by single-crystal X-ray diffraction. The analysis of the whole-of-molecule interactions shows that, despite the difference in the atom-atom contacts forming the crystals, dispersion energies make the largest contribution to the formation of the solids, giving an isotropic tendency in the topology of the energy framework diagrams for pairs of molecules. In addition, the in vitro antifungal activity of both families of compounds [ketones (4) and alcohols (5)] against Candida albicans and Cryptococcus neoformans was evaluated, where the 2,4-dichlorophenyl-substituted alcohol (5f), an isomer of the drug miconazole, showed the highest activity (IC
= 7.8 µg ml
against C. neoformans).
Hui Li,
Xuedong Lu,
Qiuhao Lu,
Yi Liu,
Xun Cao,
Yuanyuan Lu,
Xun He,
Kequan Chen,
Pingkai Ouyang,
Weimin Tan
PMID: 32219295
DOI:
10.1039/d0cc00748j
Abstract
Metal-organic frameworks (MOFs) for enzyme encapsulation-induced biomimetic mineralization under mild reaction conditions are commonly microporous and hydrophobic, which result in a rather high mass transfer resistance of the reactants and restrain the enzyme catalytic activity. Herein, we prepared a type of hierarchical porous and hydrophilic MOF through the biomimetic mineralization of enzymes, zinc ions, 2-methylimidazole, and lithocholic acid. The hierarchical porous structure accelerated the diffusion process of the reactants and the increased hydrophilicity conferred interfacial activity and increased the enzyme catalytic activity. The immobilized enzyme retained higher catalytic activity than the free enzyme and exhibited enhanced resistance to alkaline, organic, and high-temperature conditions. The nanobiocatalyst was reusable and showed long-term storage stability.
Lei Shi,
Ailing Li,
Weiwei Zhang,
Haishan Wu,
Yuwu Chi
PMID: 32432290
DOI:
10.1039/d0nr02206c
Abstract
Biological photosynthesis via chloroplasts (CHs) is widely recognized as the most appropriate and effective method to convert solar energy and simultaneously supply nutrition to maintain life on earth. It is of great significance to prepare CH-based biohybrids which not only can artificially simulate the photocatalytic functionality of CH-containing plants and bacteria, but also can be easily prepared, stored for a long period and conveniently utilized when needed. In this work, for the first time, CHs were encapsulated into metal-organic frameworks (MOFs), namely zeolitic imidazolate frameworks (ZIF-8), under very gentle reaction conditions, i.e. in aqueous solution and at room temperature. Without the negative effects of organic solvents and high temperature on synthesis, the obtained CH@ZIF-8 biohybrids not only have shells maintaining the porous structure of ZIF-8, but also well preserve the biological activity of CHs inside. The porous ZIF-8 coating on CHs acts as a "cell wall" to allow mass and energy exchange between CHs and the environment, and protect CHs from microbiological degradation, which significantly prolong the lifetime of CHs in vitro (raised from several days to >300 days). The CH@ZIF-8 biohybrids may have promising applications in "living" artificial leaves and even artificial trees capable of photosynthesis in the future.
Yue Tang,
Qiumeng Chen,
Wenqian Li,
Xinyu Xie,
Wenxuan Zhang,
Xiaodan Zhang,
Hongxiang Chai,
Yuming Huang
PMID: 31951994
DOI:
10.1016/j.jhazmat.2020.122059
Abstract
We report a high performance magnetic N-doped nanoporous carbon (MNPC) adsorbent synthesized by a simple single-step pyrolysis protocol. Grinding the mixture of ZnO nanoparticles, cobalt hydroxide and 2-methylimidazole produced Zn/Co-ZIFs that were converted into MNPC following subsequent pyrolysis in N
atmosphere. The optimized MNPC-700-0.4 adsorbent, obtained at 700 °C with Co/(Zn + Co) molar ratio of 0.4, is featured with super-high ciprofloxacin (CIP) adsorption capacity of 1563.7 mg g
at 25 °C, fast adsorption dynamics (1.5 h of adsorption equilibrium time), wide pH adaptability (almost unchanged CIP adsorption capacity in pH 4-10), and good magnetic property. The magnetic property and CIP adsorption performance can be easily regulated by modulating the molar ratio of Co/(Zn + Co) and the pyrolysis temperature. The optimal MNPC-700-0.4 was chosen to explore adsorption kinetics and isotherm. The effects of pH, ionic strength and humic acid on CIP adsorption were investigated. CIP adsorption obeyed pseudo-second-order kinetics and well fitted the Langmuir adsorption model. The favorable textural properties (high surface area and pore volume), riched nitrogen structure and large amounts of defects endow the MNPC-700-0.4 lots of sites for CIP adsorption. The CIP adsorption onto MNPC-700-0.4 was mainly controlled by the electrostatic interaction, hydrophobic interaction, π-π stacking and hydrogen bond.
Zhaoqi Yang,
Yue Qian,
Fan Yang,
Cheng Chen,
Xiaosheng Tang,
Jian Jin
PMID: 31721588
DOI:
10.1021/acs.langmuir.9b02692
Abstract
As an important subclass of MOFs, ZIF-8, built from 2-methylimidazole and Zn(NO
)
·6H
O, possesses excellent biocompatibility and high stability in aqueous solution. Recently, it has been found that ZIF-8 can efficiently adsorb DNA and quench the adsorbed fluorophores to a large extent. These properties make it possible to prepare DNA-based optical sensors using ZIF-8. Although practical analytical applications are being demonstrated, the basic understanding of the binding between ZIF-8 and DNA in solution has received relatively little attention. In this work, we report that the adsorption of 12-, 18-, 24-, and 36-mer single-stranded DNAs on ZIF-8 are affected by several factors. It is found from the outcomes that shorter DNAs are adsorbed more rapidly to the surface of ZIF-8. On the other hand, desorption of the probe DNA can be achieved using complementary strand DNA to restore the fluorescence value. Furthermore, the salt contributes to adsorption to some extent. These findings are important for further understanding of the interactions between DNA and ZIF-8 and for the optimization of DNA and MOF-based devices and sensors.
Mehdi Pejman,
Mostafa Dadashi Firouzjaei,
Sadegh Aghapour Aktij,
Parnab Das,
Ehsan Zolghadr,
Hesam Jafarian,
Ahmad Arabi Shamsabadi,
Mark Elliott,
Mohtada Sadrzadeh,
Marco Sangermano,
Ahmad Rahimpour,
Alberto Tiraferri
PMID: 32677425
DOI:
10.1021/acsami.0c12141
Abstract
In this study, a polyamide forward osmosis membrane was functionalized with zwitterions followed by the in situ growth of metal-organic frameworks with silver as a metal core (Ag-MOFs) to improve its antibacterial and antifouling activity. First, 3-bromopropionic acid was grafted onto the membrane surface after its activation with
,
-diethylethylenediamine. Then, the in situ growth of Ag-MOFs was achieved by a simple membrane immersion sequentially in a silver nitrate solution and in a ligand solution (2-methylimidazole), exploiting the underlying zwitterions as binding sites for the metal. The successful membrane functionalization and the enhanced surface wettability were verified through an array of characterization techniques. When evaluated in forward osmosis tests, the modified membranes exhibited high performance and improved permeability compared to pristine membranes. Static antibacterial experiments, evaluated by confocal microscopy and colony-forming unit plate count, resulted in a 77% increase in the bacterial inhibition rate due to the activity of the Ag-MOFs. Microscopy micrographs of the
bacteria suggested the deterioration of the biological cells. The antifouling properties of the functionalized membranes translated into a significantly lower flux decline in forward osmosis filtrations. These modified surfaces displayed negligible depletion of silver ions over 30 days, confirming the stable immobilization of Ag-MOFs on their surface.
Selma Bal,
Ruya Kaya,
Yetkin Gök,
Parham Taslimi,
Aydın Aktaş,
Muhammet Karaman,
İlhami Gülçin
PMID: 31791684
DOI:
10.1016/j.bioorg.2019.103468
Abstract
In this work, structures of different imidazolium compounds were designed and synthesized. These compounds were synthesized from 2-methylimidazole and alkyl/aryl halides. Their structures were characterized by using
H NMR,
C NMR, FTIR spectroscopic techniques. All the synthesized compounds were tested for their inhibition activities on different enzymes. Inhibition experiments gave good and moderate results, proving their activities of these compounds as anticholinergics potential. These obtained novel 2-methylimidazolium salts (1a-e and 2a-e) molecules were effective inhibitors of the carbonic anhydrase I and II isozymes (hCA I and II) and acetylcholinesterase (AChE) enzymes with Ki values in the range of 26.45 ± 6.49-77.60 ± 9.53 nM for hCA I, 27.87 ± 5.00-86.61 ± 5.71 nM for hCA II, and 1.15 ± 0.19-8.89 ± 0.49 nM for AChE, respectively. AChE enzyme inhibitors are the most common drugs applied in the therapy of diseases such as senile dementia, Alzheimer's disease, ataxia, Parkinson's disease, and among others.
Chunjian Wu,
Li Wang,
He Li,
Shujuan Yu
PMID: 31520918
DOI:
10.1016/j.foodchem.2019.125389
Abstract
A sensitive analytical method for the monitoring 2-methylimidazole and 4-methylimidazole (2-MI and 4-MI) is desirable due to their carcinogenic property. Here, we propose a highly sensitive method basing on the combination of solid-phase extraction and dispersive liquid-liquid microextraction techniques followed by high-performance liquid chromatography to simultaneously determine 2-MI and 4-MI in beverages. Dansyl chloride was used as a derivatizing reagent. Microextraction parameters were optimized by Plackett-Burman design and response surface methodology. Results show that derivatization led to significant improvements in chromatographic behavior for 2-MI and 4-MI due to increased hydrophobicity. The method shows good linearity (R
≥ 0.9985), satisfactory precision (%RSD ≤ 8.3%) and low limit of quantification (20 ng/mL), and was successfully applied to determine 2-MI and 4-MI in carbonated drinks, beers and energy drinks, achieving satisfactory recoveries (85-101%). This method provides a potential for routine analysis of 2-MI and 4-MI at the nanogram per milliliter level in beverages.
Xi Chen,
Dong-Li An,
Xin-Qi Zhan,
Zhao-Hui Zhou
PMID: 32178320
DOI:
10.3390/molecules25061286
Abstract
The mixed-ligand copper(II) iminodiacetates [Cu(ida)(2-mim)(H
O)
]·H
O (
), [Cu(ida)(2-mim)
]·2H
O (
), [Cu(ida)(2-mim)(H
O)]
·4.5nH
O (
), and [Cu
(ida)
(2-mim)
]
·nH
O (
) (H
ida = iminodiacetic acid, 2-mim = 2-methylimidazole) were obtained from neutral or alkaline solutions at different temperatures. The novel complex
contains very small holes with diameters of 2.9 Å, which can adsorb O
selectively and reversibly between 1.89 to 29.90 bars, compared with the different gases of N
, H
, CO
, and CH
. This complex is stable up to 150 °C based on thermal analyses and XRD patterns. The four complexes show catalytic activities that facilitate the conversion of cyclohexane to cyclohexanol and cyclohexanone with hydrogen peroxide in a solution. The total conversion is 31% for
.
Weicheng Zhang,
Ayan Pal,
Alonso Ricardo,
Jack W Szostak
PMID: 31298852
DOI:
10.1021/jacs.9b06453
Abstract
Efforts to develop self-replicating nucleic acids have led to insights into the origin of life and have also suggested potential pathways to the design of artificial life forms based on non-natural nucleic acids. The template-directed nonenzymatic polymerization of activated ribonucleotide monomers is generally slow because of the relatively weak nucleophilicity of the primer 3'-hydroxyl. To circumvent this problem, several nucleic acids based on amino-sugar nucleotides have been studied, and as expected, the more-nucleophilic amine generally results in faster primer extension. Extending this logic, we have chosen to study morpholino nucleic acid (MoNA), because the secondary amine of the morpholino-nucleotides is expected to be highly nucleophilic. We describe the synthesis of 2-methylimidazole-activated MoNA monomers from their corresponding ribonucleoside 5'-monophosphates and the synthesis of an RNA primer with a terminal MoNA nucleotide. We show that the activated G and C MoNA monomers enable rapid and efficient extension of the morpholino-terminated primer on homopolymeric and mixed-sequenced RNA templates. Our results show that MoNA is a non-natural informational polymer that is worthy of further study as a candidate self-replicating material.